Tris(3-fluorophenyl)(phenyl)stannane

Description

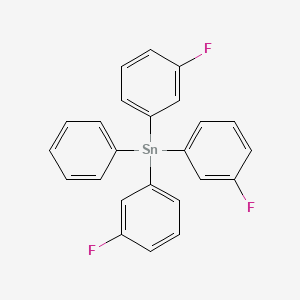

Tris(3-fluorophenyl)(phenyl)stannane is an organotin compound featuring a central tin atom bonded to three 3-fluorophenyl groups and one phenyl group. Organotin compounds are widely used in cross-coupling reactions, catalysis, and material science due to their tunable electronic and steric profiles . The fluorinated aryl groups in this compound likely enhance its electron-withdrawing character, influencing reactivity and thermal stability compared to non-fluorinated analogs.

Properties

CAS No. |

62942-28-3 |

|---|---|

Molecular Formula |

C24H17F3Sn |

Molecular Weight |

481.1 g/mol |

IUPAC Name |

tris(3-fluorophenyl)-phenylstannane |

InChI |

InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5H;1-5H; |

InChI Key |

GJIMTINEPFQINH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(3-fluorophenyl)(phenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions . The general reaction scheme is as follows:

R-Sn(3-C6H4F)3+R’-X→R-R’+Sn(3-C6H4F)3X

where R represents the phenyl group, and X represents a halide or pseudohalide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tris(3-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.

Reduction: Reduction reactions can convert the compound into organotin hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve halides or pseudohalides as reactants, with palladium catalysts facilitating the reaction.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Organotin hydrides.

Substitution: Various substituted organotin compounds depending on the reactants used.

Scientific Research Applications

Tris(3-fluorophenyl)(phenyl)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the Stille coupling reaction.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tris(3-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of fluorine atoms enhances its reactivity and selectivity in certain reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Selected Organotin Compounds

Key Observations:

- Electron Effects: Fluorinated aryl groups (e.g., 3-fluorophenyl or trifluoromethyl) increase electron-withdrawing capacity, which can reduce yields in Pd-catalyzed oxidative diarylation reactions compared to alkyl-substituted stannanes .

- Steric Considerations: Bulky substituents (e.g., tributyl or perfluoroalkyl groups) may hinder reactivity in cross-couplings, as seen in , where highly fluorinated tin hydrides prioritize easy purification over catalytic utility .

Thermal Stability and Decomposition

Similarly, perfluorinated tin compounds (e.g., Tris[(2-perfluorohexyl)ethyl]tin Hydride) exhibit stability under moderate heating, making them suitable for applications requiring controlled decomposition .

Solubility and Purification

Fluorinated tin compounds often exhibit unique solubility profiles. For instance, Tris[(2-perfluorohexyl)ethyl]tin Hydride is sparingly soluble in polar solvents but easily purified via fractional crystallization due to its high fluorine content . In contrast, non-fluorinated analogs like Trimethyl(3-methylphenyl)stannane are more soluble in organic solvents but require chromatographic purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.